REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][C:4]([C:11](OCC)=[O:12])=[C:5]([C:7]([F:10])([F:9])[F:8])[N:6]=1.C([BH3-])#N.[Na+].[BH4-].[Na+]>C(O)C>[Cl:1][C:2]1[S:3][C:4]([CH2:11][OH:12])=[C:5]([C:7]([F:8])([F:9])[F:10])[N:6]=1 |f:1.2,3.4|
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Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=C(N1)C(F)(F)F)C(=O)OCC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
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Name
|
|
Quantity
|
0.4 g
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Type
|
reactant
|
Smiles
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[BH4-].[Na+]
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred for 5 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The temperature of the reaction mixture raised spontaneously
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Type
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STIRRING
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Details
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The reaction mixture was stirred for 30 minutes
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Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
quenched with water
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Type
|
EXTRACTION
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Details
|
The aqueous mixture was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The ether solution was dried over CaSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from petroleum ether
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=C(N1)C(F)(F)F)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |